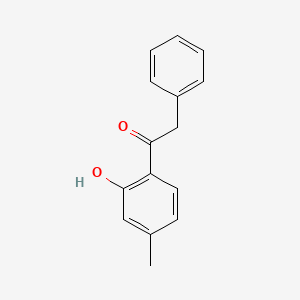
1-(2-Hydroxy-4-methylphenyl)-2-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-4-methylphenyl)-2-phenylethanone is an organic compound with the molecular formula C15H14O2 It is a derivative of acetophenone, characterized by the presence of a hydroxy group and a methyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-4-methylphenyl)-2-phenylethanone can be synthesized through the Fries rearrangement of m-tolyl acetate in the presence of zirconium tetrachloride . This reaction involves the migration of an acyl group from the oxygen atom to the ortho or para position of the aromatic ring, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves the acetylation of phenols. For example, the acetylation of 2-hydroxy-4-methylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid can yield this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Hydroxy-4-methylphenyl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-4-methylphenyl)-2-phenylethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-4-methylphenyl)-2-phenylethanone involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their function .
Comparación Con Compuestos Similares
1-(2-Hydroxy-4-methoxyphenyl)ethanone: This compound has a methoxy group instead of a methyl group, which can influence its chemical reactivity and biological activity.
1-(2-Hydroxy-4-methylphenyl)ethanone: This is a closely related compound with similar structural features.
Uniqueness: 1-(2-Hydroxy-4-methylphenyl)-2-phenylethanone is unique due to the presence of both a hydroxy and a methyl group on the phenyl ring, which can significantly impact its chemical and biological properties
Propiedades
Número CAS |
2491-34-1 |
|---|---|
Fórmula molecular |
C15H14O2 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
1-(2-hydroxy-4-methylphenyl)-2-phenylethanone |
InChI |
InChI=1S/C15H14O2/c1-11-7-8-13(14(16)9-11)15(17)10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 |
Clave InChI |
CHYAULBTFJMGCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















